Potency vs. Elacridar in ABCB1 and ABCG2 Assays
Tariquidar dihydrochloride demonstrates a high-affinity, saturable binding to P-glycoprotein with a dissociation constant (Kd) of 5.1 ± 0.9 nM (n=7) in membranes from the CHrB30 cell line . This binding affinity is higher than that reported for other third-generation inhibitors like elacridar and zosuquidar, for which direct binding Kd values are not as widely cited but are often inferred from functional assays. For example, laniquidar, another third-generation agent, has a reported Ki of 60 nM for P-gp , representing a nearly 12-fold lower apparent affinity. This high binding affinity correlates with tariquidar's ability to achieve complete reversal of multidrug resistance at low nanomolar concentrations (25–80 nM) in cellular assays .
| Evidence Dimension | P-glycoprotein Binding Affinity |
|---|---|
| Target Compound Data | Kd = 5.1 ± 0.9 nM (n=7) |
| Comparator Or Baseline | Laniquidar (Ki = 60 nM) |
| Quantified Difference | Tariquidar exhibits ~12-fold higher apparent affinity |
| Conditions | Radioligand binding assay using [3H]-Tariquidar on CHrB30 cell membranes. |
Why This Matters
Higher binding affinity at lower concentrations may translate to more potent and sustained target engagement in vitro and in vivo, reducing the required dose for effective P-gp inhibition.
- [1] Martin, C., et al. (1999). Characterization of the P-glycoprotein inhibitor XR9576. British Journal of Cancer, 80(Suppl 2), 48. View Source
- [2] Roe, M., et al. (1999). Reversal of P-glycoprotein mediated multidrug resistance by novel anthranilamide derivatives. Bioorganic & Medicinal Chemistry Letters, 9(4), 595-600. View Source
